2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a pyrazole ring, and an isoquinoline carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoquinoline core, the introduction of the benzyl group, and the attachment of the pyrazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters. The use of automated systems and advanced analytical techniques ensures the consistent quality and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific enzymes or receptors.
Industry: It can be used in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of 2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives and pyrazole-containing molecules. Examples include:
- 2-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide
- Other benzyl-substituted isoquinolines and pyrazoles
Uniqueness
What sets 2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide apart is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C21H18N4O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-benzyl-N-(1-methylpyrazol-4-yl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H18N4O2/c1-24-13-16(11-22-24)23-20(26)19-14-25(12-15-7-3-2-4-8-15)21(27)18-10-6-5-9-17(18)19/h2-11,13-14H,12H2,1H3,(H,23,26) |
InChI Key |
VTTHLQZKGGQAGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
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